

Introduction: The Critical Role of a Well-Characterized Internal Standard

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Compound of Interest

Compound Name: *N*-(Trifluoroacetyl)daunorubicin-
13CD3

Cat. No.: B1158629

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Daunorubicin is a potent anthracycline antibiotic widely employed in chemotherapy, particularly for treating acute leukemias.[1][2] In the landscape of drug development and clinical research, the accurate quantification of such therapeutic agents in biological matrices is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies. This necessitates the use of a high-purity, stable isotope-labeled internal standard (SIL-IS). ***N*-(Trifluoroacetyl)daunorubicin-13CD3** serves as such a standard.

The molecule itself is a sophisticated tool designed for analytical excellence:

- **Daunorubicin Core:** The fundamental structure of the active pharmaceutical ingredient (API).
- ***N*-(Trifluoroacetyl) Group:** This moiety serves a dual purpose. It acts as a protective group for the primary amine on the daunosamine sugar, preventing unwanted side reactions and allowing for specific chemical modifications elsewhere on the molecule.[3][4] Furthermore, it increases the lipophilicity, which can influence its extraction efficiency and chromatographic behavior.[3]
- **13CD3 Label:** The incorporation of one Carbon-13 and three Deuterium atoms introduces a +4 Dalton mass shift from the unlabeled analogue. This distinct mass difference is essential for its use as an internal standard in mass spectrometry-based assays, allowing it to be distinguished from the endogenous or administered unlabeled drug while being chemically and physically identical in its behavior during sample preparation and analysis.[5]

This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation that constitute a robust Certificate of Analysis (CoA) for **N-(Trifluoroacetyl)daunorubicin-13CD3**, ensuring its suitability for rigorous scientific and regulatory environments.

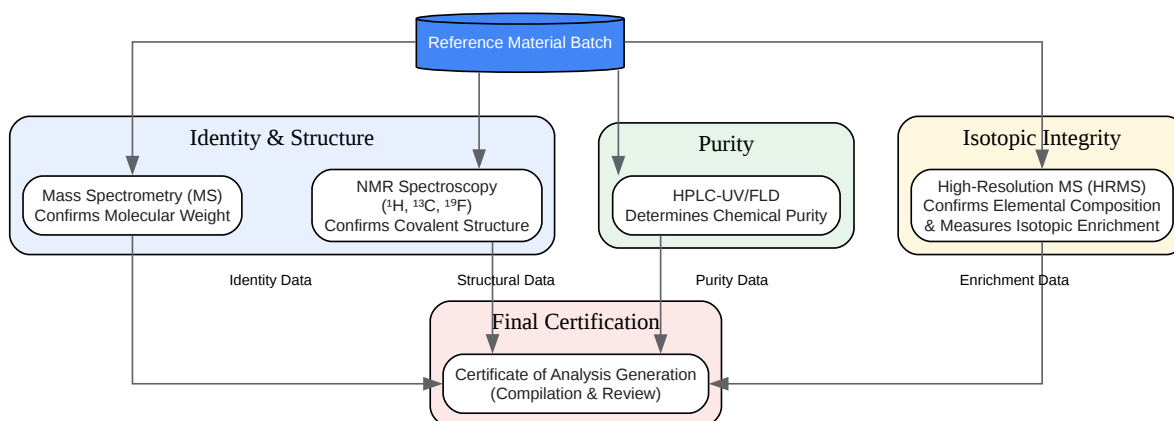
The Certificate of Analysis: A Blueprint for Reliability

A Certificate of Analysis is more than a simple summary of results; it is a formal declaration that the material meets a stringent set of quality criteria. For a reference standard used in drug development, the CoA is the cornerstone of data integrity, providing objective evidence of the material's identity, purity, and isotopic enrichment.^{[6][7]} Regulatory bodies and quality systems, such as Good Manufacturing Practices (GMP), mandate this level of characterization to ensure the reliability and reproducibility of analytical data.^[6]

The following sections deconstruct the essential analytical tests that underpin the CoA for **N-(Trifluoroacetyl)daunorubicin-13CD3**.

Comprehensive Analytical Workflow for CoA Generation

The generation of a CoA is a multi-step, systematic process involving orthogonal analytical techniques to provide a complete profile of the reference standard. Each step is designed to answer a critical question about the material's quality.



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Workflow for comprehensive characterization of N-(Trifluoroacetyl)daunorubicin-13CD3.

Part 1: Identity and Structural Confirmation

The first and most fundamental requirement is to unequivocally confirm that the molecule is, in fact, **N-(Trifluoroacetyl)daunorubicin-13CD3**.

Mass Spectrometry (MS)

Causality: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing primary evidence of its molecular weight. Electrospray Ionization (ESI) is a soft ionization technique suitable for these types of molecules, minimizing in-source fragmentation, although some characteristic fragmentation is expected and diagnostically useful.[8]

Expected Results:

- Parent Ion: The molecular formula is $C_{28}^{13}CH_{25}D_3F_3NO_{11}$. The expected monoisotopic mass is approximately 627.54 g/mol.[9] In positive ion mode, the primary observed species should be the protonated molecule $[M+H]^+$ at $m/z \sim 628.5$.

- **Key Fragment:** A hallmark of anthracycline mass spectra is the facile cleavage of the glycosidic bond, resulting in the loss of the daunosamine sugar moiety.[8][10] This provides structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides the definitive map of the molecule's covalent structure by probing the chemical environment of specific nuclei. A suite of NMR experiments is required for full confirmation.[3]

- **^1H NMR:** Confirms the presence and connectivity of all protons. The spectrum should be highly complex but will show characteristic signals for the aromatic protons of the anthracycline core, the acetyl protons, the methoxy protons, and the protons of the daunosamine sugar. The integration of these signals should correspond to the number of protons in the structure.[11]
- **^{13}C NMR:** Provides a count of the unique carbon atoms in the molecule, confirming the complete carbon skeleton.
- **^{19}F NMR:** This is a crucial and specific test to confirm the presence of the N-trifluoroacetyl group. A single sharp peak is expected, typically in the range of -67 to -85 ppm (relative to CFCl_3), which is characteristic of this functional group.[12] The chemical shift can provide information about the electronic environment of the TFA moiety.

Part 2: Purity Assessment

Purity determination ensures that the reference standard is free from contaminants, such as synthetic precursors, degradation products, or other related substances, which could interfere with the analytical assay.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. Reversed-phase chromatography separates compounds based on their hydrophobicity. By using a high-resolution column and an optimized mobile phase gradient, even closely related impurities can be resolved from the main compound peak. Purity is typically reported as a percentage based on the relative peak area.

Experimental Protocol: HPLC-UV/FLD Analysis

- Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
- Column: A reversed-phase column, such as a Supelcosil LC-CN (25 cm x 4.6 mm, 5 μ m) or a C18 column, is suitable.[13][14]
- Mobile Phase A: 0.1 M Ammonium acetate buffer (pH 4.0).[14]
- Mobile Phase B: Acetonitrile.[14]
- Flow Rate: 1.0 mL/min.
- Gradient Elution: A typical gradient might run from 30% B to 80% B over 15-20 minutes to ensure elution of all components.
- Detection:
 - UV: 254 nm.[15]
 - Fluorescence (FLD): Excitation at 480 nm and Emission at 560 nm, offering higher sensitivity and specificity for anthracyclines.[13][16]
- Data Analysis: The purity is calculated using the area percentage of the main peak relative to the total area of all observed peaks. The specification for a reference standard is typically $\geq 98\%$.

Part 3: Isotopic Enrichment and Formula Confirmation

For a stable isotope-labeled standard, it is critical to confirm not only the presence of the isotopes but also the percentage of the material that contains the desired isotopic label.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS instruments, like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, can measure m/z values with extremely high accuracy (typically < 5 ppm). This allows for the

unambiguous determination of the elemental composition of the molecule from its exact mass. [5] Furthermore, the high resolution allows for the separation and quantification of the different isotopic species present in the sample, providing a direct measure of isotopic enrichment.[5]

Data Presentation: The results are best presented in a table showing the mass distribution.

Table 1: Example of Isotopic Enrichment Data from HRMS

Isotopic Species	Description	Theoretical Mass (m/z)	Observed Abundance (%)
M+0	Unlabeled	~624.5	< 1.0%
M+1	1 x ¹³ C or D	~625.5	< 1.0%
M+2	2 x ¹³ C or D	~626.5	< 1.0%
M+3	3 x ¹³ C or D	~627.5	< 2.0%
M+4	¹³ C, 3 x D	~628.5	>98.0%

Interpretation: The data should confirm that the most abundant species is the M+4 ion, corresponding to the fully labeled **N-(Trifluoroacetyl)daunorubicin-13CD3**. The isotopic enrichment is the percentage of the M+4 species, which should ideally be >98% for a high-quality internal standard.[5]

Sample Certificate of Analysis

Table 2: Summary of Specifications for **N-(Trifluoroacetyl)daunorubicin-13CD3**

Test	Method	Specification	Example Result
Identification			
¹ H & ¹⁹ F NMR	500 MHz NMR	Structure conforms to reference	Conforms
Mass Spectrum	ESI-MS	[M+H] ⁺ at m/z ~628.5	Conforms
Purity & Assay			
Chemical Purity	HPLC-FLD (254 nm)	≥ 98.0% (Area %)	99.2%
Isotopic Purity			
Elemental Composition	HRMS	Mass error < 5 ppm	1.8 ppm
Isotopic Enrichment	HRMS	≥ 98% (for M+4 species)	99.1%
Physical Properties			
Appearance	Visual	Red Solid	Red Solid
Molecular Formula	-	C ₂₈ ¹³ CH ₂₅ D ₃ F ₃ NO ₁₁	Confirmed by HRMS
Molecular Weight	-	627.54	Confirmed by MS

Conclusion

The Certificate of Analysis for **N-(Trifluoroacetyl)daunorubicin-13CD3** is a testament to the rigorous scientific validation required for high-quality analytical reference standards. Through the synergistic application of advanced analytical techniques—NMR for structural integrity, HPLC for chemical purity, and HRMS for identity and isotopic enrichment—a comprehensive quality profile is established. For researchers and drug development professionals, this detailed characterization provides the necessary confidence that the standard is fit for purpose, ensuring the accuracy, precision, and reliability of bioanalytical data and ultimately contributing to the successful development of new therapies.

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